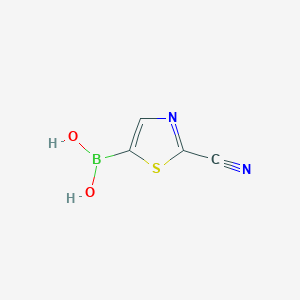

(2-Cyanothiazol-5-yl)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H3BN2O2S |

|---|---|

Molekulargewicht |

153.96 g/mol |

IUPAC-Name |

(2-cyano-1,3-thiazol-5-yl)boronic acid |

InChI |

InChI=1S/C4H3BN2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2,8-9H |

InChI-Schlüssel |

PAVOVVZTACKJIQ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=C(S1)C#N)(O)O |

Herkunft des Produkts |

United States |

Reductive Elimination:in the Final Step, the Diorganopalladium Ii Complex Undergoes Reductive Elimination to Form the Desired Cross Coupled Product R¹ R² and Regenerates the Active Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.libretexts.orgthis Step Typically Proceeds with Retention of the Stereochemistry of the Organic Groups Attached to the Palladium.libretexts.org

Copper-Catalyzed Cross-Coupling Reactions (Chan-Lam Type)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful method for forming carbon-heteroatom bonds using a copper catalyst. organic-chemistry.orgnih.govalfa-chemistry.com Unlike palladium-catalyzed couplings that typically form carbon-carbon bonds, this reaction couples boronic acids with N-H or O-H containing compounds. organic-chemistry.orgalfa-chemistry.com A significant advantage is that these reactions can often be performed under mild conditions, even at room temperature and in the presence of air. organic-chemistry.orgyoutube.com

The Chan-Lam C-N coupling enables the arylation of a wide variety of nitrogen-containing nucleophiles, including amines, amides, and nitrogen-containing heterocycles, with arylboronic acids. organic-chemistry.orgnih.govst-andrews.ac.uk This reaction offers a valuable alternative to the Buchwald-Hartwig amination. organic-chemistry.org For (2-Cyanothiazol-5-yl)boronic acid, this transformation would allow the direct connection of the 2-cyanothiazole (B74202) motif to a nitrogen atom of a substrate, a common linkage in pharmacologically active molecules. nih.gov The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a base. organic-chemistry.orgthieme-connect.de

General Reaction Scheme:

Ar-B(OH)₂ + R₂NH → Ar-NR₂

(where Ar = (2-Cyanothiazol-5-yl))

Research has shown that various N-nucleophiles, including anilines, aliphatic amines, and azoles, can be successfully coupled with arylboronic acids under Chan-Lam conditions. organic-chemistry.orgalfa-chemistry.com The specific conditions, such as the choice of copper source, base, and solvent, can be optimized to achieve high yields. nih.gov

Analogous to C-N bond formation, the Chan-Lam C-O coupling facilitates the synthesis of aryl ethers by reacting arylboronic acids with alcohols or phenols. organic-chemistry.orgalfa-chemistry.com This method is an important alternative to the traditional Williamson ether synthesis and Ullmann condensation, often proceeding under much milder conditions. st-andrews.ac.uk Using (2-Cyanothiazol-5-yl)boronic acid, this reaction would produce 5-alkoxy- or 5-aryloxy-2-cyanothiazoles. These ether linkages are significant in tuning the electronic and steric properties of molecules. The reaction is generally catalyzed by copper(II) acetate in the presence of a base and often an oxidant like air (O₂). organic-chemistry.org

General Reaction Scheme:

Ar-B(OH)₂ + R-OH → Ar-OR

(where Ar = (2-Cyanothiazol-5-yl))

A common side reaction in Chan-Lam couplings can be the formation of a phenol (B47542) byproduct, resulting from the coupling of the boronic acid with water. st-andrews.ac.uk This can be mitigated by using dry solvents and reagents. st-andrews.ac.uk

| Chan-Lam Coupling Type | Heteroatom Nucleophile | Bond Formed | Typical Copper Source |

| C-N Bond Formation | Amines, Amides, Azoles | C-N | Copper(II) Acetate |

| C-O Bond Formation | Alcohols, Phenols | C-O | Copper(II) Acetate |

Reactions Involving the Boronic Acid Moiety Beyond Cross-Coupling

The boronic acid functional group is not limited to cross-coupling reactions. Its electrophilic boron center and its ability to be transformed into other functional groups allow for a diverse range of chemical transformations.

Arylboronic acids can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.orgorganic-chemistry.orgyoutube.com This reaction, often catalyzed by transition metals like rhodium or palladium, results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. organic-chemistry.org The reaction adds the aryl group from the boronic acid across the carbon-carbon double bond. youtube.com For (2-Cyanothiazol-5-yl)boronic acid, this provides a direct method for introducing the cyanothiazole moiety to form β-aryl ketones, esters, or nitriles, which are valuable synthetic intermediates. organic-chemistry.org

General Reaction Scheme:

Ar-B(OH)₂ + R-CH=CH-C(=O)R' → Ar-CH(R)-CH₂-C(=O)R'

(where Ar = (2-Cyanothiazol-5-yl))

The choice of catalyst and ligands can influence the efficiency and, in the case of prochiral substrates, the enantioselectivity of the addition. organic-chemistry.org

Homologation reactions extend a carbon chain by one carbon atom. Boronic acids can undergo homologation through reaction with diazomethane (B1218177) or its derivatives. nih.gov This process typically involves the insertion of a methylene (B1212753) group (-CH₂-) between the aryl group and the boron atom, converting an arylboronic acid into a benzylboronic acid. nih.gov Applying this to (2-Cyanothiazol-5-yl)boronic acid would yield ((2-cyanothiazol-5-yl)methyl)boronic acid. This transformation opens up further synthetic possibilities, as benzylboronic acids are themselves versatile reagents in cross-coupling and other reactions. The reaction can be sensitive to steric hindrance and may require specific conditions, such as photochemical methods for generating the diazoalkane in situ, to proceed efficiently and avoid side reactions like protodeboronation. nih.gov

Lewis Acid Catalysis and Reversible Covalent Interactions with Diols

Boronic acids are recognized as versatile reagents in organic chemistry, and they can also function as catalysts by leveraging the unique electronic properties of the boron atom. nih.gov The boron center in (2-Cyanothiazol-5-yl)boronic acid possesses a vacant p-orbital, rendering it an electron-pair acceptor, a characteristic feature of a Lewis acid. The Lewis acidity of a boronic acid is a crucial factor in its ability to catalyze reactions and interact with other molecules. mdpi.com This acidity can be significantly influenced by the substituents attached to the boron atom. In the case of (2-Cyanothiazol-5-yl)boronic acid, the electron-withdrawing nature of the 2-cyano-substituted thiazole (B1198619) ring is expected to enhance the electrophilicity and Lewis acidity of the boron center compared to simple arylboronic acids.

This enhanced acidity facilitates several key interactions:

Lewis Acid Catalysis: The ability of boronic acids to act as catalysts for various organic reactions is an emerging field. rsc.org They can activate hydroxyl-containing substrates, such as carboxylic acids and alcohols, toward subsequent transformations under mild conditions. rsc.orgnih.gov For instance, boronic acid catalysis can promote the formation of amides from carboxylic acids and amines by activating the carboxylic acid. rsc.org Given its heightened Lewis acidity, (2-Cyanothiazol-5-yl)boronic acid could serve as an effective catalyst in reactions like carbonyl condensations, Friedel-Crafts-type reactions, and dehydrations. nih.gov

Reversible Covalent Interactions with Diols: A hallmark of boronic acids is their ability to react with diols (compounds with two hydroxyl groups) to form cyclic boronate esters. bath.ac.ukresearchgate.netnih.gov This reaction is typically reversible and pH-dependent. bath.ac.uknih.gov The formation of these stable five- or six-membered rings is a dynamic covalent process that forms the basis for sensors, separation systems, and self-organizing molecular assemblies. bath.ac.ukresearchgate.netnih.gov The interaction relies on the Lewis acidity of the boronic acid and is enhanced in aqueous media. researchgate.netnih.gov The increased Lewis acidity of (2-Cyanothiazol-5-yl)boronic acid suggests a strong propensity for forming stable boronate esters with 1,2-, 1,3-, and 1,4-diols. researchgate.netnih.gov This property is fundamental to applications in molecular recognition, particularly for sensing saccharides. bath.ac.ukresearchgate.net

The table below summarizes the key interactions stemming from the Lewis acidic nature of (2-Cyanothiazol-5-yl)boronic acid.

| Interaction Type | Interacting Species | Resulting Structure/Process | Significance |

| Lewis Acid-Base Interaction | Lewis Bases (e.g., anions, amines) | Boronate Anion Formation | Foundation for anion sensing and catalysis. bath.ac.ukresearchgate.netnih.gov |

| Reversible Covalent Bonding | Diols (e.g., saccharides, catechols) | Cyclic Boronate Ester | Key for molecular recognition, sensing, and dynamic materials. bath.ac.ukresearchgate.net |

| Catalytic Activation | Carboxylic Acids, Alcohols | Activated Intermediates | Enables transformations like amidation and C-C bond formation. rsc.org |

Transformations of the 2-Cyano Functionality

The cyano (nitrile) group is a versatile functional group in organic synthesis due to its stability and its ability to be converted into a wide array of other functionalities. nih.govrsc.org

Selective Conversion of the Nitrile Group to Other Functional Moieties (e.g., Amides, Amidines, Carboxylic Acids, Amines)

The 2-cyano group of (2-Cyanothiazol-5-yl)boronic acid can undergo various transformations to yield other important functional groups, significantly expanding its synthetic utility. The presence of the boronic acid moiety may necessitate the use of specific reaction conditions or protecting group strategies to achieve selectivity.

Amides: The hydration of a nitrile to an amide is a common transformation. This can be achieved under acidic conditions. For example, a mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively convert both aliphatic and aromatic nitriles into their corresponding amides. nih.gov This method represents a potential pathway for converting the 2-cyano group into a 2-carboxamido group.

Carboxylic Acids: Complete hydrolysis of the nitrile group, typically under harsher acidic or basic conditions than those used for amide formation, yields a carboxylic acid. This would transform the starting material into 5-(dihydroxyboranyl)thiazole-2-carboxylic acid.

Amines: Reduction of the nitrile group leads to the formation of a primary amine. This transformation requires a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation, and would yield [5-(dihydroxyboranyl)thiazol-2-yl]methanamine.

Amidines: Nitriles can react with amines or their derivatives to form amidines. This transformation often involves activation of the nitrile group, for instance, by forming a Pinner salt.

The table below outlines the potential conversions of the 2-cyano group.

| Target Functional Group | General Reagents/Conditions | Potential Product Name |

| Amide | Acid-catalyzed hydration (e.g., TFA/H₂SO₄) nih.gov | (2-Carbamoylthiazol-5-yl)boronic acid |

| Carboxylic Acid | Strong acid or base hydrolysis | 5-(Dihydroxyboranyl)thiazole-2-carboxylic acid |

| Amine | Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) | [5-(Dihydroxyboranyl)thiazol-2-yl]methanamine |

| Amidine | Reaction with amines (e.g., via Pinner reaction) | (2-Carboximidamidothiazol-5-yl)boronic acid |

Metal-Catalyzed Additions to the Nitrile Group

Recent advances have demonstrated that transition-metal-catalyzed additions of boronic acids to nitrile groups provide a powerful method for forming C-C, C-N, and C=O bonds. nih.govrsc.org In these reactions, the boronic acid itself adds across the carbon-nitrogen triple bond of the nitrile. nih.gov This process can be applied intramolecularly or intermolecularly to construct a variety of important molecules like ketones and amides. rsc.org

For (2-Cyanothiazol-5-yl)boronic acid, this presents an intriguing possibility for dimerization or reaction with other nitriles. A transition metal catalyst, such as palladium(II), could facilitate the addition of the boronic acid moiety of one molecule to the cyano group of another, leading to the formation of a dimeric ketone after hydrolytic workup. researchgate.net This reactivity opens up novel pathways for synthesizing complex heterocyclic structures. The reaction is believed to proceed through carbometallation or a radical cascade process. nih.govrsc.org

Cyano Group Translocation Processes

Functional group translocation reactions that alter the position of a functional group within a molecule are a modern synthetic tool. A recently developed method allows for the direct positional exchange between a cyano group and an unactivated C-H bond through a photocatalytic, reversible C-H sampling mechanism. nih.gov This reaction demonstrates a high preference for 1,4-cyano translocation. nih.gov

While not yet reported specifically for (2-Cyanothiazol-5-yl)boronic acid, this methodology could theoretically be applied. For example, if an appropriate alkyl side chain were present on the thiazole ring, it might be possible to induce a translocation of the cyano group from the C2 position of the thiazole to a position on the side chain. Such a process would provide access to valuable structural isomers that are difficult to obtain through conventional synthetic routes. nih.gov

Deborylative Cyanation Pathways

Deborylative cyanation is a transformation where a boronic acid or its ester derivative is converted into a nitrile. This reaction effectively replaces the C–B bond with a C–CN bond. This process typically requires a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper cyanide (CuCN), and is often catalyzed by a transition metal, commonly palladium or copper complexes.

Applying this reaction to (2-Cyanothiazol-5-yl)boronic acid would involve the replacement of the boronic acid group at the 5-position with a second cyano group. The outcome of this transformation would be the formation of thiazole-2,5-dicarbonitrile. This pathway represents a transformation of the boronic acid moiety rather than the original cyano group, leading to a product where the original functionality at the 2-position is retained and a new one is installed at the 5-position.

Mechanistic Insights and Computational Studies on 2 Cyanothiazol 5 Yl Boronic Acid Reactivity

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) calculations are a powerful computational method used to investigate the electronic structure of molecules, providing valuable information about their stability and reactivity. For (2-cyanothiazol-5-yl)boronic acid, DFT studies can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the impact of the cyano and thiazole (B1198619) moieties on the boronic acid group.

While specific DFT data for (2-cyanothiazol-5-yl)boronic acid is not extensively available in the public domain, we can infer its electronic characteristics based on studies of related compounds. For instance, DFT studies on other heterocyclic boronic acids reveal the significant influence of the heteroaromatic ring on the electronic environment of the boronic acid group. biorxiv.orgresearchgate.netresearchgate.net The thiazole ring, being an electron-deficient system, along with the strongly electron-withdrawing cyano group, is expected to significantly lower the electron density on the boron atom. This, in turn, increases the Lewis acidity of the boronic acid.

DFT calculations can also provide optimized geometric parameters, such as bond lengths and angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can offer a detailed picture of the bonding and antibonding interactions within the molecule, quantifying the delocalization of electron density and the nature of intramolecular interactions. biorxiv.org

Table 1: Representative Data from DFT Calculations on a Heterocyclic Boronic Acid

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A smaller gap suggests higher reactivity. The presence of the cyano-thiazole system likely leads to a relatively small gap. |

| Dipole Moment | 4.2 D | A significant dipole moment suggests a polar molecule, which can influence its solubility and intermolecular interactions. |

| Charge on Boron Atom | +0.75 | A high positive charge indicates a more electrophilic boron center, enhancing its reactivity towards nucleophiles. |

Note: The data in this table are representative and intended for illustrative purposes, as specific computational studies on (2-cyanothiazol-5-yl)boronic acid are not publicly available.

Elucidation of Reaction Pathways for Key Transformations (e.g., Cross-Coupling, Cyano Transformations)

(2-Cyanothiazol-5-yl)boronic acid is a valuable substrate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. rsc.org Computational studies are instrumental in elucidating the intricate mechanisms of these reactions.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations can be employed to model the energy profile of the entire catalytic cycle, identifying the structures of intermediates and transition states. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. rsc.org For (2-cyanothiazol-5-yl)boronic acid, the high electrophilicity of the boron atom, induced by the electron-withdrawing substituents, is expected to facilitate this step.

The reaction pathway for transformations involving the cyano group can also be investigated using computational methods. For example, the hydrolysis of the cyano group to a carboxylic acid or its reduction to an amine can be modeled to understand the reaction energetics and identify the most favorable conditions.

Table 2: Key Steps in the Suzuki-Miyaura Cross-Coupling of (2-Cyanothiazol-5-yl)boronic Acid

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex. | [Pd(0)L2], [Ar-Pd(II)-X(L)2] |

| Transmetalation | The thiazolyl group is transferred from the boronic acid to the Pd(II) complex, forming a new Pd-C bond. | [Ar-Pd(II)-Thiazolyl(L)2] |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Product (Ar-Thiazolyl), [Pd(0)L2] |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For (2-cyanothiazol-5-yl)boronic acid, DFT calculations can be used to predict its reactivity in various transformations. The calculated HOMO and LUMO energies can provide a qualitative indication of its nucleophilic and electrophilic character. researchgate.net

The regioselectivity of reactions involving the thiazole ring can also be predicted by examining the distribution of electrostatic potential (ESP) and Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. The presence of the boronic acid at the 5-position and the cyano group at the 2-position creates a unique electronic landscape on the thiazole ring, and computational models can predict how this will influence the outcome of reactions such as electrophilic aromatic substitution.

While stereoselectivity is not a primary concern for many reactions of (2-cyanothiazol-5-yl)boronic acid due to its aromatic nature, in cases where chiral centers are formed in the product, computational methods can be used to predict the most likely stereoisomer to be formed.

Conformational Analysis and Investigation of Intramolecular Interactions

The three-dimensional structure and conformational flexibility of (2-cyanothiazol-5-yl)boronic acid can significantly impact its reactivity. Conformational analysis, performed using computational methods, can identify the most stable conformations of the molecule and the energy barriers between them.

A key aspect to investigate is the potential for intramolecular interactions. For example, there could be a weak interaction between the nitrogen atom of the cyano group or the thiazole ring and the empty p-orbital of the boron atom. biorxiv.org Such interactions can influence the orientation of the boronic acid group and its reactivity. Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. biorxiv.org The planarity of the thiazole ring and its influence on the rotational barrier around the C-B bond are also important factors that can be explored through computational analysis.

Advanced Methodological Applications and Synthetic Strategies

Modular Synthesis of Complex Molecular Architectures and Scaffolds

The modular nature of (2-Cyanothiazol-5-yl)boronic acid makes it an invaluable tool for the assembly of complex molecules. Its ability to participate in predictable and high-yielding cross-coupling reactions allows for the stepwise and controlled construction of intricate scaffolds. A primary application is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety readily couples with a variety of aryl and heteroaryl halides. youtube.commdpi-res.com This method provides a powerful platform for creating diverse libraries of compounds with potential biological activity.

The cyanothiazole core itself is a significant pharmacophore found in numerous bioactive molecules. nih.govmdpi.com By using (2-Cyanothiazol-5-yl)boronic acid, chemists can efficiently incorporate this privileged scaffold into larger, more complex structures. The reactivity of the boronic acid can be finely tuned, enabling selective transformations at different positions of the molecule. This modularity is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

| Reaction Type | Coupling Partner | Catalyst | Significance |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Palladium complexes | Forms C-C bonds to build biaryl and heteroaryl structures. youtube.commdpi-res.com |

| Chan-Evans-Lam Reaction | Amines, Alcohols, Thiols | Copper salts | Forms C-N, C-O, and C-S bonds. |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach to molecular complexity. (2-Cyanothiazol-5-yl)boronic acid can be effectively integrated into various MCR sequences. For instance, in Petasis-type reactions, it can act as the boronic acid component, reacting with an amine and an aldehyde to form α-amino acids. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR where boronic acid derivatives have found application. rsc.orgmdpi.com While direct use of (2-Cyanothiazol-5-yl)boronic acid in Ugi reactions is an area of ongoing research, the principles of MCRs allow for the rapid generation of diverse molecular scaffolds incorporating the cyanothiazole motif. This approach is particularly valuable for the synthesis of compound libraries for high-throughput screening.

| MCR Type | Reactants | Product Type | Potential Application |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | α-Amino Acids | Synthesis of peptidomimetics and other biologically active molecules. nih.gov |

| Ugi-4CR | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amides | Rapid generation of diverse compound libraries. rsc.orgmdpi.com |

| van Leusen Reaction | Aldehyde, Primary Amine, TosMIC | Imidazoles | Synthesis of boron-containing imidazoles. mdpi.com |

Development of Novel Catalytic Cycles Utilizing Unique Reactivity Profiles

The unique electronic properties of the 2-cyanothiazole (B74202) ring system can influence the reactivity of the boronic acid moiety, leading to the development of novel catalytic cycles. The electron-withdrawing nature of the cyano group and the thiazole (B1198619) ring can modulate the nucleophilicity and Lewis acidity of the boron center. This can be exploited in catalyst design and reaction optimization.

For example, the boronic acid can participate in catalytic cycles beyond the standard Suzuki-Miyaura pathway. It can act as a transient directing group, facilitating C-H activation at a remote site on a substrate before being cleaved in a subsequent step. Research in this area is focused on designing new ligands and catalytic systems that can harness the specific reactivity of (2-Cyanothiazol-5-yl)boronic acid to achieve unprecedented transformations.

Strategies for Late-Stage Functionalization in Complex Molecular Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. researchgate.netresearchgate.net This approach allows for the rapid diversification of drug candidates to fine-tune their pharmacological properties. (2-Cyanothiazol-5-yl)boronic acid is an ideal reagent for LSF due to its ability to be introduced into molecules and subsequently transformed into a variety of other functional groups. nih.govnih.gov

A common LSF strategy involves the conversion of an aryl halide or triflate on a complex scaffold to the corresponding boronic acid or boronic ester. This intermediate can then be coupled with (2-Cyanothiazol-5-yl)boronic acid to introduce the cyanothiazole moiety. Conversely, a molecule already containing the (2-Cyanothiazol-5-yl)boronic acid can undergo further functionalization at other positions. The boronic acid group itself can be converted to other functionalities such as hydroxyl, amino, or halo groups, providing a versatile handle for molecular editing. nih.gov

| LSF Strategy | Transformation | Significance |

| C-H Borylation | C-H bond to C-B(OR)2 | Introduces a handle for subsequent cross-coupling. |

| Cross-Coupling | Coupling of a complex halide with (2-Cyanothiazol-5-yl)boronic acid | Introduces the cyanothiazole motif at a late stage. |

| Boronic Acid Conversion | -B(OH)2 to -OH, -NH2, -X | Diversifies the functional groups on the core scaffold. nih.gov |

Continuous Flow Chemistry Approaches for Scalable Synthesis and Transformation

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. organic-chemistry.orgresearchgate.netuc.pt The synthesis and transformations of (2-Cyanothiazol-5-yl)boronic acid are well-suited for flow chemistry applications. The synthesis of boronic acids often involves organolithium or Grignard reagents, which can be handled more safely and efficiently in a flow reactor. organic-chemistry.org

Flow chemistry enables the telescoping of reaction sequences, where the output of one reactor is directly fed into the next without intermediate isolation and purification. nih.gov This can significantly streamline the synthesis of complex molecules derived from (2-Cyanothiazol-5-yl)boronic acid. For example, a flow process could be designed to first synthesize the boronic acid from the corresponding halide, followed by an in-line Suzuki-Miyaura coupling to generate the final product. This approach is highly attractive for the industrial-scale production of pharmaceuticals and other fine chemicals. researchgate.net

| Flow Chemistry Advantage | Application to (2-Cyanothiazol-5-yl)boronic acid |

| Enhanced Safety | Safe handling of pyrophoric organometallic reagents. organic-chemistry.org |

| Scalability | Straightforward scale-up from laboratory to production quantities. organic-chemistry.org |

| Process Control | Precise control over reaction temperature, pressure, and residence time. |

| Telescoped Reactions | Integration of multiple synthetic steps into a continuous process. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.